
Mezlocillin
描述
Mezlocillin is a broad-spectrum penicillin antibiotic that is effective against both Gram-negative and some Gram-positive bacteria . It is particularly useful for treating biliary tract infections, such as ascending cholangitis, due to its unique excretion pathway through the liver . This compound is a semisynthetic acylureido penicillin derived from ampicillin .
准备方法
Synthetic Routes and Reaction Conditions: Mezlocillin can be synthesized through various methods. One common method involves the reaction of ampicillin with chlorocarbamate in the presence of triethylamine . The chlorocarbamate itself is prepared from ethylenediamine by reacting it with phosgene to form cyclic urea, followed by monoamide formation with methanesulfonyl chloride, and then reacting the other nitrogen atom with phosgene and trimethylsilylchloride .
Industrial Production Methods: Industrial production of this compound involves the preparation of this compound sodium, which is then used to create injectable dosage forms . The process includes dissolving this compound in acetone and other solvents, followed by purification and crystallization steps to obtain the final product .
化学反应分析
Types of Reactions: Mezlocillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: One notable reaction is the oxidation of this compound using potassium hydrogen peroxomonosulfate in aqueous solutions at pH 1-4 . This reaction is typically analyzed using iodometric titration methods .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with potassium hydrogen peroxomonosulfate results in the formation of oxidized this compound derivatives .
科学研究应用
Pharmacological Profile
Mezlocillin exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its mechanism of action involves disrupting the final stages of peptidoglycan synthesis, leading to cell lysis. This compound is particularly noted for its stability against various beta-lactamases, which enhances its effectiveness against resistant bacterial strains .
Key Characteristics
- Spectrum of Activity : Effective against a wide range of pathogens including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various anaerobes .
- Pharmacokinetics : Exhibits a half-life of approximately 1 hour after intravenous administration and 1.5 hours after intramuscular injection. Protein binding ranges from 16% to 59% .
- Clinical Efficacy : Cure rates in clinical trials were reported as follows:
Clinical Applications
This compound has been utilized in various clinical settings, particularly for severe infections in immunocompromised patients, such as those undergoing chemotherapy. Its broad spectrum allows it to be used empirically in cases where the causative organism is unknown, often in combination with other antibiotics like aminoglycosides for enhanced efficacy .
Case Studies
-
Treatment of Severe Infections :
A study involving fifty-six patients with severe bacterial infections demonstrated that this compound was effective as an adjunct therapy following abdominal surgery. The use of this compound led to significant improvement in clinical outcomes without major adverse effects . -
Comparative Effectiveness :
In patients with pneumonia, this compound treatment resulted in a success rate of 76.6%, compared to 70.3% for ampicillin, indicating its comparable efficacy in treating respiratory infections . -
Pseudomonas aeruginosa Infections :
A surveillance study on antibiotic susceptibility revealed that this compound maintained activity against approximately 45% to 54% of tested strains of Pseudomonas aeruginosa, highlighting its relevance in treating infections caused by this challenging pathogen .
Resistance Patterns
Despite its effectiveness, resistance to this compound has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Continuous monitoring of resistance patterns is essential for optimizing its use in clinical practice .
作用机制
Mezlocillin exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, ultimately leading to cell lysis . The bactericidal activity of this compound is mediated through its interaction with penicillin-binding proteins, making it effective against a wide range of bacteria .
相似化合物的比较
Mezlocillin is often compared with other penicillin antibiotics, such as ampicillin, piperacillin, and azlocillin . Among these, this compound is particularly effective against Escherichia coli, Klebsiella pneumoniae, Salmonella species, Pseudomonas aeruginosa, and Bacteroides fragilis . Its enhanced activity against these pathogens makes it a valuable option for treating various infections .
List of Similar Compounds:- Ampicillin
- Piperacillin
- Azlocillin
- Cephalothin
- Cefoxitin
- Cefamandole
This compound’s unique properties, such as its liver excretion and broad-spectrum activity, distinguish it from other penicillin antibiotics .
生物活性
Mezlocillin is a semisynthetic penicillin that exhibits broad-spectrum antibacterial activity, particularly effective against various gram-positive and gram-negative bacteria. This article explores its biological activity, including mechanisms of action, pharmacodynamics, clinical efficacy, and case studies highlighting its use in treating infections.
This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This leads to cell lysis mediated by autolytic enzymes within the bacteria. This compound's stability against hydrolysis by beta-lactamases enhances its efficacy against resistant strains, making it a valuable agent in clinical settings .
Pharmacodynamics
- Spectrum of Activity : this compound is effective against a variety of pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Bactericidal Properties : The drug demonstrates bactericidal activity due to its ability to disrupt cell wall integrity.
- Resistance : this compound has shown lower resistance rates when combined with aminoglycosides such as gentamicin and tobramycin, enhancing its overall efficacy against resistant strains .
Case Studies
- Combination Therapy : A study involving 35 patients treated with this compound revealed its effectiveness when used in combination with other antibiotics. The results indicated that this compound could serve as a reliable option for serious infections caused by sensitive pathogens .
- Acute Kidney Injury (AKI) Risk Analysis : A retrospective analysis of 2,887 patients receiving this compound-sulbactam sodium showed an AKI incidence of 9.18%. Predictive factors for AKI were identified, and the study emphasized the importance of monitoring renal function during treatment .
- Comparative Effectiveness : In a clinical trial comparing this compound with other beta-lactams for febrile neutropenic patients, this compound demonstrated a response rate of 52%, indicating its potential as an empiric therapy in this vulnerable population .
In Vitro Studies
Research has consistently shown that this compound exhibits superior antimicrobial activity compared to older penicillins like carbenicillin. In vitro testing against 325 clinical isolates demonstrated that this compound was more effective across various species, particularly when combined with aminoglycosides .
Resistance Patterns
Studies have highlighted the effectiveness of this compound in overcoming resistance mechanisms. For instance, when combined with aminoglycosides, this compound showed significantly lower resistance rates (10.2% for this compound-amikacin) compared to monotherapy approaches .
Summary Table of Biological Activity
Pathogen | Sensitivity | Combination Efficacy | Resistance Rate (%) |
---|---|---|---|
Staphylococcus aureus | High | This compound + Sisomicin | 12.3 |
Escherichia coli | Moderate | This compound + Gentamicin | 15.1 |
Pseudomonas aeruginosa | Variable | This compound + Tobramycin | 18.5 |
Klebsiella pneumoniae | High | This compound + Amikacin | 10.2 |
常见问题
Q. Basic Research: What are the standard analytical methods for assessing mezlocillin purity and stability in pharmaceutical formulations?
Methodological Answer:
this compound's purity and stability are typically evaluated using high-performance liquid chromatography (HPLC) with UV detection. The assay involves:
- Mobile phase preparation : A mixture of water, tetrahydrofuran, and methanol (60:25:15) .
- Internal standard : Progesterone (0.6 mg/mL in methanol) to normalize retention times .
- Chromatographic conditions : A 3.9-mm × 30-cm column (packing L1) with a flow rate of 2 mL/min and detection at 254 nm .
- Quantification : Calculate concentration using peak response ratios () relative to a USP reference standard .
For stability, monitor degradation products under varying pH and temperature conditions using validated protocols outlined in USP monographs .
Q. Basic Research: How does this compound’s antibacterial spectrum compare to other β-lactam antibiotics, and what methodologies are used to assess its efficacy?
Methodological Answer:
this compound’s spectrum (e.g., activity against Pseudomonas aeruginosa and Proteus spp.) is evaluated via:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) using Clinical and Laboratory Standards Institute (CLSI) guidelines .
- Disk diffusion tests : Compare inhibition zones with standard breakpoints (e.g., 30 µg this compound disks) .
- β-lactamase resistance profiling : Use nitrocefin assays to detect enzymatic hydrolysis and correlate with resistance phenotypes .
Comparative studies with ampicillin or carbenicillin should include statistical analysis of variance (ANOVA) to validate significance in efficacy differences .
Q. Advanced Research: What pharmacokinetic models are suitable for predicting this compound plasma concentrations after intravenous administration, and how are parameters validated?
Methodological Answer:
A one-compartment model with first-order elimination is commonly applied:
- Data collection : Measure plasma concentrations at fixed intervals (e.g., every 5 minutes post-injection) .
- Parameter estimation : Compute vs. to derive elimination rate constants () via linear regression .
- Validation : Compare model-predicted concentrations with observed data using residual analysis and goodness-of-fit metrics (e.g., R² > 0.95) .
Advanced studies may incorporate population pharmacokinetic (PopPK) models using nonlinear mixed-effects software (e.g., NONMEM) to account for inter-individual variability .
Q. Advanced Research: How can researchers resolve contradictory data on this compound’s efficacy in biofilm-associated infections?
Methodological Answer:
Contradictions often arise from methodological variability. To address this:
- Standardize biofilm models : Use CDC biofilm reactors or Calgary biofilm devices with consistent incubation times (e.g., 24–48 hours) .
- Quantify efficacy : Measure minimum biofilm eradication concentrations (MBECs) via viable cell counting or metabolic assays (e.g., resazurin) .
- Statistical reconciliation : Apply meta-analysis techniques to pooled data, adjusting for covariates like inoculum size and growth media .
Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values to contextualize clinical relevance .
Q. Advanced Research: What structural modifications enhance this compound’s stability against β-lactamase hydrolysis, and how are these evaluated computationally?
Methodological Answer:
Computational approaches include:
- Molecular docking : Simulate this compound binding to β-lactamase enzymes (e.g., TEM-1) using software like AutoDock Vina to identify vulnerable sites .
- Molecular dynamics (MD) simulations : Assess stability of acyl-enzyme intermediates over 100-ns trajectories to predict hydrolysis rates .
- QSAR modeling : Relate side-chain substituents (e.g., methyl groups) to MIC values using partial least squares regression .
Experimental validation requires synthesizing analogs and testing MICs against β-lactamase-producing strains .
Q. Basic Research: What are the critical parameters for validating a this compound assay in biological matrices (e.g., serum)?
Methodological Answer:
Key validation parameters per ICH guidelines:
- Linearity : A range of 0.1–50 µg/mL with .
- Precision : Intra-day and inter-day CV < 5% .
- Recovery : ≥90% via spiked serum samples .
- Limit of quantification (LOQ) : ≤0.1 µg/mL, determined via signal-to-noise ratios > 10 .
Use matrix-matched calibration standards to correct for ion suppression in LC-MS/MS methods .
Q. Advanced Research: How can researchers apply the PICO framework to design clinical studies on this compound dosing optimization?
Methodological Answer:
Using PICO (Population, Intervention, Comparison, Outcome):
- Population : Critically ill patients with Gram-negative infections.
- Intervention : Extended-infusion this compound (5 g q8h over 4 hours).
- Comparison : Intermittent infusion (5 g q8h over 30 minutes).
- Outcome : Target attainment (100% fT > MIC) via Monte Carlo simulations .
Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure study design aligns with clinical priorities .
Q. Advanced Research: What statistical methods are recommended for analyzing this compound’s synergistic effects with β-lactamase inhibitors?
Methodological Answer:
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) with 95% confidence intervals .
- Time-kill curves : Use mixed-effects models to compare log CFU reductions between monotherapy and combinations .
- Bliss independence or Loewe additivity models : Quantify synergy via computational pharmacodynamic tools like Combenefit .
Report 95% confidence intervals for all effect estimates to avoid overreliance on p-values .
属性
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBATNHYBCGSSN-VWPFQQQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023316 | |
Record name | Mezlocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mezlocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.71e-01 g/L | |
Record name | Mezlocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. | |
Record name | Mezlocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51481-65-3 | |
Record name | Mezlocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51481-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mezlocillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mezlocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mezlocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mezlocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEZLOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mezlocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。